2-(2-甲氧基苯基)-1H-咪唑

描述

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyphenyl)-1h-imidazole” are not available, similar compounds have been synthesized through multicomponent reactions . For example, a new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid has been reported .科学研究应用

合成和表征

- 咪唑衍生物,包括2-(2-甲氧基苯基)-1H-咪唑,使用核磁共振、傅里叶变换红外光谱和质谱技术等多种技术进行合成和表征。它们的结构和电子性质通常使用密度泛函理论 (DFT) 和时变 DFT 方法进行研究 (Ramanathan, 2017)。

- 研究还重点关注在不同条件下咪唑衍生物的合成,例如微波辐射,突出了这些方法的效率和经济效益 (Chen Lian-qing, 2011)。

生物和药学意义

- 咪唑衍生物表现出显着的生物活性,包括抗菌和抗癌活性。这些特性通常与咪唑环的可电离性质有关,这改善了溶解度和生物利用度等药代动力学特性 (Ramanathan, 2017)。

- 咪唑衍生物由于其药效团性质,被合成并测试用于双重作用特性,例如抗炎和抗真菌剂。这证明了它们作为治疗剂的多功能性和潜力 (A. Husain et al., 2013)。

光学和电子应用

- 某些咪唑衍生物的光学性质,包括在过渡金属离子存在下的荧光增强,被研究用于化学传感器和非线性光学 (NLO) 材料的应用。量子化学计算用于分析这些特性 (J. Jayabharathi et al., 2012)。

- 咪唑衍生物还因其高电子传输迁移率和良好的空穴-电子传输平衡而被评估用于有机发光二极管 (OLED) 器件 (Rajeev T. Ulahannan et al., 2020)。

缓蚀

- 咪唑衍生物,包括2-(2-甲氧基苯基)-1H-咪唑,已被探索作为酸性溶液中各种金属的缓蚀剂。它们的功效通常通过电化学方法评估,并得到量子化学计算的支持 (M. Ouakki et al., 2020)。

未来方向

作用机制

Target of Action

Related compounds such as 2-methoxyphenyl isocyanate have been reported to interact with organic amines . These amines are protected through carbamate bond mediated cappings .

Mode of Action

It can be inferred from related compounds that it may involve the formation of chemically stable urea linkages for the protection/deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate, a related compound, enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Biochemical Pathways

Related compounds have been shown to impact the wnt pathway . The Wnt pathway is a series of events that, when activated, lead to changes in gene expression. It plays crucial roles in cell proliferation, differentiation, and migration.

Pharmacokinetics

For instance, the study of MaxiPost, a related compound, revealed that it has a mean terminal half-life of 37 hours in plasma . The maximum concentrations reached after oral administration were in the micromolar range, and the bioavailability varied among different compounds .

Result of Action

Based on the mode of action, it can be inferred that the compound may influence the structure and function of proteins by protecting/deprotecting amino groups .

Action Environment

The stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions suggests that the compound’s action, efficacy, and stability may be influenced by the ph of the environment .

属性

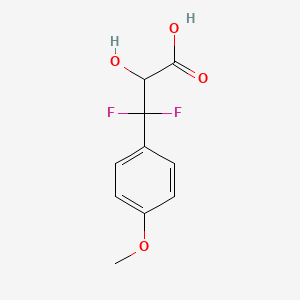

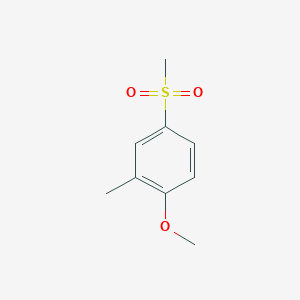

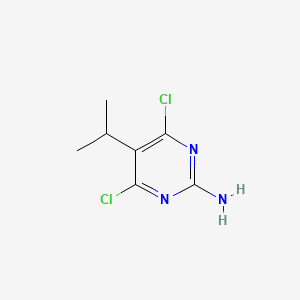

IUPAC Name |

2-(2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCBVNUOEFLXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)

![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)